FAAH Inhibitory Potency of the 2‑Fluorophenyl vs. Unsubstituted Phenyl Analog
No direct FAAH inhibition data for 1-(2-fluorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034470-24-9) could be located in the public domain. However, within the Janssen patent family covering heteroaryl‑substituted piperidinyl ureas, the 2‑fluorophenyl substitution motif is explicitly claimed as a potency‑enhancing feature versus unsubstituted phenyl [1]. In closely related series, the introduction of a 2‑fluoro substituent on the phenyl ring lowers the FAAH IC50 by 3‑ to 10‑fold relative to the hydrogen analog [2]. Quantitative confirmation for this specific compound requires experimental determination.
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 2034257-93-5): IC50 not reported, but class SAR predicts 3- to 10-fold weaker potency |
| Quantified Difference | Predicted: 2‑fluoro substitution improves FAAH IC50 by 3–10× based on class SAR |
| Conditions | Predicted from recombinant human FAAH enzymatic assays (class reference) |
Why This Matters
If experimental IC50 data become available, the presence of a fluorine atom is expected to offer a measurable advantage in FAAH engagement over the des‑fluoro analog, directly impacting compound selection for endocannabinoid‑pathway studies.
- [1] Breitenbucher, G. J. et al. (2013). Heteroaryl-substituted urea modulators of fatty acid amide hydrolase. U.S. Patent No. 8,598,356. View Source
- [2] Keith, J. M. et al. (2011). Discovery of PF-04457845: A highly potent, orally bioavailable, and selective urea FAAH inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91–96. View Source
